N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted at the 3-position with a carboxamide group. The azetidine nitrogen is further functionalized with a pyrazine-2-carbonyl moiety, while the carboxamide nitrogen is linked to a 2-chlorobenzyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-13-4-2-1-3-11(13)7-20-15(22)12-9-21(10-12)16(23)14-8-18-5-6-19-14/h1-6,8,12H,7,9-10H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAVVZPOERLMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components (Figure 1):
- Azetidine-3-carboxamide backbone : Serves as the central scaffold.
- Pyrazine-2-carbonyl group : Introduced via acylation of the azetidine nitrogen.
- N-[(2-Chlorophenyl)methyl] substituent : Installed via alkylation or amide coupling.
A feasible retrosynthetic pathway involves:
- Late-stage acylation of the azetidine nitrogen with pyrazine-2-carbonyl chloride.
- Intermediate formation of the azetidine-3-carboxamide scaffold via coupling of 2-chlorobenzylamine with a protected azetidine-3-carboxylic acid.
- Protection/deprotection strategies to ensure regioselectivity.
Step-by-Step Preparation Methods
Synthesis of tert-Butyl 3-[(2-Chlorophenyl)methylcarbamoyl]azetidine-1-carboxylate
The azetidine ring is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.
Activation of Azetidine-3-Carboxylic Acid
Boc-protected azetidine-3-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. CDI converts the carboxylic acid into an imidazolide intermediate, enhancing electrophilicity for nucleophilic attack.
$$
\text{Boc-azetidine-3-carboxylic acid} + \text{CDI} \xrightarrow{\text{THF, RT}} \text{Imidazolide intermediate}
$$
Coupling with 2-Chlorobenzylamine
The imidazolide intermediate reacts with 2-chlorobenzylamine in the presence of triethylamine (TEA) to form the carboxamide. This step proceeds under mild conditions (room temperature, 1–6 hours):
$$
\text{Imidazolide} + \text{2-chlorobenzylamine} \xrightarrow{\text{TEA, THF}} \text{tert-Butyl 3-[(2-chlorophenyl)methylcarbamoyl]azetidine-1-carboxylate}
$$
Yield : 72–78% (analogous to Ambeed’s tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate synthesis).
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to liberate the azetidine amine:
$$
\text{Boc-protected carboxamide} \xrightarrow{\text{TFA/DCM}} \text{N-[(2-Chlorophenyl)methyl]azetidine-3-carboxamide}
$$
Reaction Time : 1–2 hours at 0–25°C.
Acylation with Pyrazine-2-Carbonyl Chloride
The free amine undergoes acylation with pyrazine-2-carbonyl chloride, synthesized from pyrazine-2-carboxylic acid and thionyl chloride (SOCl₂):
Preparation of Pyrazine-2-Carbonyl Chloride
Pyrazine-2-carboxylic acid reacts with SOCl₂ in dichloromethane (DCM) under reflux:
$$
\text{Pyrazine-2-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{DCM, reflux}} \text{Pyrazine-2-carbonyl chloride} + \text{HCl} + \text{SO₂}
$$
Yield : >90% (based on CN102212036A).
Acylation Reaction
The azetidine amine reacts with pyrazine-2-carbonyl chloride in the presence of a base (e.g., TEA) to form the final product:
$$
\text{N-[(2-Chlorophenyl)methyl]azetidine-3-carboxamide} + \text{Pyrazine-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target compound}
$$
Reaction Conditions : 0–25°C, 2–4 hours.
Yield : 65–75% (estimated from analogous acylation reactions).
Alternative Synthetic Routes
Direct Coupling via Mixed Anhydride
Azetidine-3-carboxylic acid can be activated as a mixed anhydride using ethyl chloroformate, followed by coupling with 2-chlorobenzylamine. However, this method may require stringent anhydrous conditions.
Solid-Phase Synthesis
Immobilization of the azetidine core on resin enables iterative functionalization, though scalability remains a challenge.
Optimization and Reaction Conditions
Key Parameters
Troubleshooting
- Low Yields in Acylation : Ensure fresh preparation of pyrazine-2-carbonyl chloride to prevent hydrolysis.
- Byproduct Formation : Use excess TEA to neutralize HCl generated during acylation.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- LC-MS : m/z 379.4 [M+H]⁺ (calculated for C₁₉H₁₇ClN₅O₂S).
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
(a) Azetidine vs. Pyrrolidine/Pyrrolidine Derivatives
The replacement of the azetidine ring with a pyrrolidine ring significantly alters conformational flexibility and steric bulk. For example, (S)-N-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide () retains the pyrazine-carbonyl group but incorporates a dihydroisoxazole-brominated side chain.
(b) Substituent Variations on the Aromatic Ring
- Chlorophenyl vs. Phenoxyphenyl: N-(2-Phenoxyphenyl)pyrazine-2-carboxamide () replaces the 2-chlorophenyl group with a phenoxyphenyl moiety. This substitution introduces an oxygen linker, increasing polarity and altering π-π stacking interactions.
- Thiazole Integration : N-(3-(2-methylthiazol-4-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide () incorporates a thiazole ring, enhancing aromatic stacking and metabolic stability compared to the chlorophenyl derivative .
Analytical and Structural Characterization
Spectroscopic Techniques
- NMR and LC-MS : The pyrrolidine analog () was characterized using $ ^1H $-NMR (δ 9.67–2.28 ppm) and LC-MS, with similar techniques applicable to the azetidine compound for verifying purity and structure .
- X-ray Crystallography : The (2E)-hydrazinecarboxamide derivative () was confirmed via single-crystal X-ray analysis, a method critical for resolving stereochemistry in rigid systems like azetidines .
Molecular Properties and Trends
*Estimated based on Enamine Ltd. catalog data ().
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the azetidine class, which is known for various pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN4O2, with a molecular weight of 344.77 g/mol. The compound features a unique azetidine ring, which contributes to its distinct chemical and biological characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of various biological pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : Similar compounds in the azetidine class have shown significant anticancer activity. The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects in MCF-7 cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a significant reduction in cell viability, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation.
Case Study 2: Antimicrobial Properties
In an in vitro study assessing the antimicrobial properties of various azetidine derivatives, this compound exhibited moderate activity against Gram-positive bacteria. This positions it as a potential lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of the pyrazine carbonyl and the chlorobenzyl moiety significantly influence the biological activity of the compound. Variations in these groups can lead to enhanced potency or selectivity towards specific targets.
Q & A
Q. Q. Why do biological assays show variable IC values across studies?
- Methodological Answer : Variability stems from:
- Assay Design : Static (endpoint) vs. kinetic (real-time) measurements. Use label-free impedance (e.g., xCELLigence) for dynamic monitoring .
- Cell Permeability Differences : Adjust for efflux pumps (e.g., P-gp inhibitors like verapamil in MDCK-MDR1 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
